molecular formula C13H16N4O3S2 B12181089 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide

Cat. No.: B12181089
M. Wt: 340.4 g/mol
InChI Key: PJVLFZZKDNOWPC-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with 3-methylbut-2-enamide under controlled conditions to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide stands out due to its unique combination of the benzothiadiazole moiety and the 3-methylbut-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H16N4O3S2/c1-9(2)8-12(18)14-6-7-15-22(19,20)11-5-3-4-10-13(11)17-21-16-10/h3-5,8,15H,6-7H2,1-2H3,(H,14,18)

InChI Key

PJVLFZZKDNOWPC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCNS(=O)(=O)C1=CC=CC2=NSN=C21)C

Origin of Product

United States

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